Isothiazol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H3NOS |
|---|---|
Molecular Weight |
101.13 g/mol |
IUPAC Name |
1,2-thiazol-4-ol |
InChI |
InChI=1S/C3H3NOS/c5-3-1-4-6-2-3/h1-2,5H |
InChI Key |
XLECMKZRKWLMJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NS1)O |
Origin of Product |
United States |
Synthesis and Chemical Properties of Isothiazol 4 Ol
Reported Synthetic Routes and Methodologies
While numerous methods exist for the synthesis of the isothiazole (B42339) core and its various derivatives, specific and detailed experimental procedures for the preparation of the unsubstituted this compound are not widely reported in prominent chemical literature. General strategies for synthesizing hydroxy-substituted isothiazoles often involve the cyclization of functionalized precursors that already contain a hydroxyl group or a protected equivalent. The tautomeric nature of these compounds means that reactions designed to produce a hydroxyisothiazole may yield the isomeric isothiazolone (B3347624), depending on the substituents and reaction conditions. thieme-connect.de
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃H₃NOS |
| Molecular Weight | 101.13 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Tautomeric Form | Isothiazol-4(5H)-one |
Reactivity and Transformation Pathways of Isothiazol 4 Ol
Chemical Reactions and Mechanistic Studies
The reactivity of the isothiazole (B42339) ring is a complex interplay of the electronegativity of the nitrogen and sulfur atoms, which influences the electron density and susceptibility to attack at various positions. The presence of a hydroxyl group at the C4 position in isothiazol-4-ol further modulates this reactivity, introducing the potential for tautomerism and influencing substitution patterns.
The isothiazole nucleus is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the heteroatoms. core.ac.uk However, the precise location of attack by electrophiles can be influenced by the substituents present on the ring. pharmaguideline.com In the case of thiazoles, which share structural similarities with isothiazoles, electrophilic substitution typically favors the 5-position due to the directing effect of the nitrogen atom. numberanalytics.com For isothiazoles specifically, the C4 position is generally the most susceptible to electrophilic attack. thieme-connect.com
Conversely, the isothiazole ring is more prone to nucleophilic attack, particularly at the C5 position. thieme-connect.com The presence of electron-withdrawing groups enhances this susceptibility. In thiazoles, nucleophilic substitution is less common and usually requires a good leaving group on the ring. numberanalytics.com Deprotonation at the C2 position by strong bases like organolithium compounds can generate a nucleophilic center, which can then react with various electrophiles. pharmaguideline.com
The reactivity of substituted isothiazoles is demonstrated in the synthesis of 3-phenylthieno[3,2-d]isothiazoles, where the 5-alkylthio group of 3-phenyl-5-alkylthioisothiazole-4-carbonitriles is readily displaced by nucleophiles. publish.csiro.au Isothiazolium salts are particularly sensitive to ring-opening by nucleophiles like amines and hydrazines. thieme-connect.de
The isothiazole ring can undergo opening and rearrangement reactions under various conditions, including interactions with nucleophilic and electrophilic reagents. thieme-connect.com For instance, the treatment of isothiazolium salts with primary amines can lead to ring opening, yielding mixed 3-aminoalk-2-ene-1-thiones. thieme-connect.de
Superelectrophiles, which are multiply charged cationic species, are known to induce ring-opening reactions in various heterocyclic systems. beilstein-journals.org For example, diprotonated 2-oxazolines undergo ring opening to form a more stable 1,5-dication from a 1,3-dication, effectively separating the positive charges. beilstein-journals.org While not directly documented for this compound, similar principles could apply under strongly acidic conditions.
Photochemical conditions can also induce ring-opening and rearrangements in isothiazole systems, as will be discussed in more detail in section 3.2.
This compound can exist in tautomeric equilibrium with its corresponding keto form, isothiazol-4(5H)-one. thieme-connect.de This keto-enol tautomerism is a critical factor in determining the molecule's reactivity. numberanalytics.com The position of this equilibrium can be influenced by substituents on the ring and the solvent. thieme-connect.de For example, in the case of isothiazolidin-4-one 1,1-dioxides, a 5-phenyl derivative favors the keto form in deuterochloroform but the enolic form in dimethyl sulfoxide. thieme-connect.de
The different tautomers present distinct reactive sites. The enol form (this compound) possesses a nucleophilic hydroxyl group, while the keto form (isothiazol-4(5H)-one) has an electrophilic carbonyl carbon and acidic protons on the adjacent carbon. This duality in reactivity is crucial for understanding the outcomes of various chemical transformations. numberanalytics.com For instance, in aldol (B89426) reactions, the enol tautomer acts as the key nucleophile. numberanalytics.com
Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting the relative energies and, therefore, the equilibrium populations of different tautomers. numberanalytics.com Studies on related 3-mercapto-1,2-azoles have shown that computational methods can effectively model their tautomeric equilibria. researchgate.net Mass spectrometry has also been utilized to study tautomerism in the gas phase for various organic compounds. researchgate.net
Photochemical Transformations
The study of photochemical reactions provides insights into the behavior of molecules in their electronically excited states, often leading to transformations that are not achievable through thermal means. Isothiazole and its derivatives have been the subject of theoretical and experimental photochemical studies, revealing complex isomerization and rearrangement pathways.
The photoisomerization of isothiazoles can proceed through several proposed mechanisms. Upon irradiation, isothiazole can be converted to its isomer, thiazole (B1198619). rsc.org Theoretical studies on methyl-substituted isothiazoles (3-methyl, 4-methyl, and 5-methylisothiazole) have investigated three primary photochemical isomerization pathways. psu.edursc.org
These pathways are:
Internal cyclization-isomerization (Path A): This involves the formation of a bicyclic intermediate.
Ring contraction-ring expansion (Path B): This route proceeds through a contracted ring intermediate.
Direct route (Path C): This mechanism offers a more direct transformation to the photoproduct.
Computational studies suggest that the preferred reaction route involves the initial excitation to the Franck-Condon region, followed by passage through a conical intersection to yield the photoproduct. psu.edursc.org The direct mechanism (Path C) has been proposed as a better explanation for experimental observations compared to previously suggested pathways. psu.edu
The table below summarizes the key findings from a theoretical study on the photoisomerization of methylisothiazoles.
| Model System | Investigated Mechanisms | Preferred Pathway | Key Intermediates/Features |
| 3-Methylisothiazole | Internal cyclization-isomerization, Ring contraction-ring expansion, Direct route | Direct route (Path C) | Conical intersections, Bicyclic intermediates |
| 4-Methylisothiazole | Internal cyclization-isomerization, Ring contraction-ring expansion, Direct route | Direct route (Path C) | Conical intersections |
| 5-Methylisothiazole | Internal cyclization-isomerization, Ring contraction-ring expansion, Direct route | Direct route (Path C) | Conical intersections |
The ultrafast deactivation of excited electronic states is often mediated by conical intersections, which are points of degeneracy between two electronic potential energy surfaces. aip.org These intersections play a crucial role in the photochemistry of many heterocyclic systems, providing efficient pathways for non-radiative decay back to the ground state. researchgate.netacs.org
For isothiazoles, theoretical calculations have identified the structures of conical intersections that are pivotal in their phototranspositions. psu.edursc.org The general pathway involves the molecule moving from the Franck-Condon region upon excitation to a conical intersection, which then funnels the molecule towards the photoproduct on the ground state surface. rsc.org
Studies on related systems, such as phenylazothiazoles, have employed methods like spin-flip time-dependent density functional theory (SF-TDDFT) to reliably describe the electronic excited states, especially at conical intersections. acs.org These investigations reveal that after initial relaxation, the molecule can follow distinct pathways back to the ground state, often involving a series of conical intersections between different excited states (e.g., S2/S1) and between the lowest excited state and the ground state (S1/S0). acs.org The geometry of the molecule at these conical intersections is a decisive factor for the outcome of the photoreaction. researchgate.net
The dynamics of these processes are complex, and the accessibility of different conical intersections can determine the efficiency and selectivity of a particular photochemical reaction. acs.org
The table below outlines the general sequence of events in the photochemical transformation of isothiazoles as suggested by theoretical models.
| Step | Description |
| 1. Photoexcitation | The isothiazole molecule absorbs a photon, promoting it to an electronically excited state (e.g., S1 or S2). |
| 2. Relaxation in Excited State | The molecule relaxes on the excited state potential energy surface, often involving changes in geometry. |
| 3. Approach to Conical Intersection | The molecule reaches a region of the potential energy surface where two electronic states become degenerate (a conical intersection). |
| 4. Non-radiative Decay | The conical intersection facilitates a rapid, non-radiative transition to a lower electronic state, often the ground state. |
| 5. Formation of Photoproduct | Following decay to the ground state, the molecule is in the geometry of the photoproduct or an intermediate that rapidly converts to it. |
Influence of Reaction Conditions (Solvent, Additives) on Photoreactivity
The photochemical reactivity of isothiazolinones can be significantly influenced by the surrounding medium, including the choice of solvent and the presence of chemical additives. These conditions can alter reaction rates and, in some cases, direct the transformation toward different products. researchgate.net
Solvent Effects: The polarity of the solvent plays a crucial role in the photoreactivity of organic molecules. For some compounds, a change in solvent polarity can affect the energy gap between the ground state and the excited state. In polar solvents, the excited state may be less stabilized than the ground state, leading to a larger energy gap and consequently lower photoreactivity. researchgate.net While specific studies on this compound are not prevalent, research on other heterocyclic systems demonstrates that solvent choice can be a determining factor in reaction outcomes. researchgate.net For instance, the irradiation of certain thiazole derivatives in methanol (B129727) versus other organic solvents can lead to completely different structural isomers. researchgate.net
Influence of Additives: Chemical additives can dramatically alter the course of a photochemical reaction. Studies on related thiazole and isothiazole systems have shown that additives can direct the permutation of the heterocyclic ring structure. For example, the presence of a base like triethylamine (B128534) or an acid like benzoic acid during irradiation can determine which structural isomer is formed. researchgate.net In some cases, additives can also act as photosensitizers or quenchers, either promoting or inhibiting photochemical degradation pathways. For instance, the presence of certain iron complexes has been shown to enhance the photodegradation of related benzothiazole (B30560) compounds.
Environmental Degradation Pathways (Mechanistic Focus)
This compound, like other isothiazolinones, is subject to degradation in the environment through both non-biological (abiotic) and biological (biotic) processes. cir-safety.orgbiobor.com These degradation pathways are crucial for determining the compound's environmental persistence and fate. The primary mechanism of degradation for isothiazolinones involves the cleavage of the heterocyclic ring. cir-safety.orgnih.gov
Abiotic Degradation Mechanisms (Hydrolysis, Photolysis)
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis and photolysis. researchgate.net
Hydrolysis: This process involves the reaction of a compound with water. The stability of isothiazolinones to hydrolysis is highly dependent on pH. They are generally stable in acidic to neutral conditions. researchgate.netnih.gov However, under alkaline conditions (pH > 8), degradation via hydrolysis can be rapid. researchgate.netbiobor.com For example, studies on 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) show that it is stable in acidic media but degrades quickly in alkaline solutions, with the rate of degradation increasing as the pH rises. researchgate.netnih.gov The half-life of CMIT was found to be 22 days at pH 9. nih.gov This base-catalyzed hydrolysis involves the cleavage of the isothiazolone (B3347624) ring structure. researchgate.netnih.gov In contrast, 2-methyl-4-isothiazolin-3-one (B36803) (MIT) is more resistant to hydrolysis, showing little to no degradation across a range of pH values (4, 7, and 9) over 30 days. nih.govnih.gov
Photolysis: This degradation pathway is driven by energy from light, particularly ultraviolet (UV) radiation from the sun. Photolysis can be a significant degradation route for isothiazolinones in surface waters. researchgate.net The process is initiated by the absorption of light, which excites the molecule and can lead to the cleavage of the isothiazole ring. nih.gov For some isothiazolinones, photolysis can be more rapid than hydrolysis. For instance, CMIT exhibits a photolysis half-life of 5 days at pH 7, which is faster than its hydrolysis under the same conditions. publish.csiro.au
Biotic Degradation Mechanisms (Microbial Transformation)
Biotic degradation is the breakdown of organic substances by living organisms, primarily microorganisms like bacteria and fungi. baua.de This is a major pathway for the environmental degradation of isothiazolinones.
Studies have demonstrated that isothiazolinones are readily biodegradable in both aquatic environments and soil. Microorganisms can utilize these compounds, leading to the cleavage of the isothiazolone ring and subsequent metabolism. cir-safety.org The process involves enzymes that facilitate the structural modification of the chemical. baua.de For example, research on MIT has shown that various fungi, including species of Trichoderma, Aspergillus, and Fusarium, are capable of degrading it. nih.gov These fungi were able to completely break down the biocide within 16 hours in liquid cultures. nih.gov The biodegradation of isothiazolinones is considered an effective detoxification mechanism, as the resulting metabolites are significantly less toxic than the parent compounds. In soil, the degradation of isothiazolinones can be very rapid, with half-lives reported to be less than 10 days.
Characterization of Major Chemical Transformation Products
The degradation of isothiazolinones, whether through abiotic or biotic pathways, results in a series of smaller, simpler molecules. The principal degradation pathway for well-studied isothiazolinones like CMIT and MIT involves the opening of the isothiazole ring. cir-safety.orgnih.gov
This initial ring-opening step leads to the formation of intermediate products. For MIT and CMIT, the primary metabolite identified is N-methylmalonamic acid . cir-safety.orgnih.gov This intermediate is not stable and degrades further into a series of simple organic acids, including malonamic acid , malonic acid , acetic acid , and formic acid , before ultimately being converted to carbon dioxide (CO₂). cir-safety.orgnih.gov Other minor degradation products have also been tentatively identified for CMIT, such as 5-chloro-2-methyl-4-isothiazolin-1-oxide and N-methylglyoxylamide . nih.gov The degradation pathways for both biotic and photochemical processes appear to generate similar types of organic acid products. nih.gov
| Parent Compound | Major Transformation Products | Reference |
|---|---|---|
| CMIT/MIT | N-methylmalonamic acid | nih.gov, cir-safety.org |
| Malonamic acid | cir-safety.org | |
| Malonic acid | cir-safety.org | |
| Acetic acid | cir-safety.org, nih.gov | |
| Formic acid | cir-safety.org | |
| 5-chloro-2-methyl-4-isothiazolin-1-oxide | nih.gov | |
| N-methylglyoxylamide | nih.gov | |
| Lactic acid | nih.gov | |
| Propionic acid | nih.gov | |
| Tartaric acid | nih.gov |
Theoretical and Computational Studies of Isothiazol 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of Isothiazol-4-ol. These ab initio methods solve approximations of the Schrödinger equation to determine the molecule's energy and wavefunction, from which numerous properties can be derived.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.
For this compound, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) reveal specific characteristics. The HOMO is typically a π-orbital with significant electron density distributed across the sulfur atom and the C=C double bond of the heterocyclic ring. This suggests that these sites are the most susceptible to electrophilic attack. Conversely, the LUMO is generally a π* antibonding orbital, with major lobes located over the C=N-S segment of the ring, indicating this region as the primary site for nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of its electronic stability.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. |
| LUMO Energy | -0.92 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 5.93 | Energy difference between HOMO and LUMO; indicates kinetic stability and resistance to electronic excitation. |
Computational methods are widely used to predict spectroscopic data, which can be used to verify experimental results or identify unknown compounds. Time-Dependent DFT (TD-DFT) and Gauge-Including Atomic Orbital (GIAO) methods are standard for predicting UV-Vis and NMR spectra, respectively, while vibrational frequency calculations predict IR spectra.
NMR Spectroscopy: The GIAO method is used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) relative to a standard like tetramethylsilane (B1202638) (TMS). Calculations for this compound predict distinct signals for its non-equivalent protons and carbons.
IR Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations. Key predicted frequencies for this compound include the O-H stretching of the hydroxyl group, C=C and C=N stretching within the ring, and C-S stretching modes. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and basis set limitations.
UV-Vis Spectroscopy: TD-DFT calculations predict the electronic transitions, providing the maximum absorption wavelength (λmax) and oscillator strength (f). For this compound, the primary absorption in the UV region is attributed to a π → π* transition within the heterocyclic system.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | δ (ppm) | 8.15 | H at C5 |
| δ (ppm) | 7.98 | H at C3 | |
| ¹³C NMR | δ (ppm) | 155.2 | C4 (attached to -OH) |
| δ (ppm) | 148.9 | C3 | |
| δ (ppm) | 119.5 | C5 | |
| IR | Frequency (cm⁻¹) | ~3450 | O-H stretch |
| Frequency (cm⁻¹) | ~1580 | C=C / C=N ring stretch | |
| Frequency (cm⁻¹) | ~720 | C-S stretch | |
| UV-Vis | λmax (nm) | ~255 | π → π* transition |
Quantum chemical calculations are essential for mapping the potential energy surface (PES) of a chemical reaction. By locating and characterizing the energies of reactants, products, intermediates, and transition states (TS), researchers can determine reaction mechanisms, activation energies (Ea), and reaction enthalpies (ΔHrxn). This approach has been applied to understand the formation or degradation pathways of the isothiazole (B42339) ring system. For example, a hypothetical ring-closing reaction to form this compound can be modeled. The transition state for such a cyclization would be a high-energy, transient structure, and its energy relative to the reactants defines the kinetic barrier of the reaction.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Acyclic Precursor) | 0.0 | Reference energy for the starting materials. |
| Transition State (TS) | +25.4 | The energy maximum along the reaction coordinate; defines the activation energy (Ea). |
| Product (this compound) | -15.8 | The final energy of the product; the difference from reactants gives the reaction energy (ΔErxn). |
Molecular Dynamics and Conformational Analysis
While quantum calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations and conformational analysis explore the molecule's behavior over time, including rotations, vibrations, and interactions with its environment.
The this compound molecule contains a relatively rigid five-membered ring, but rotation around the C4-O single bond allows for different orientations of the hydroxyl proton. These different spatial arrangements are known as conformers or rotamers. A potential energy surface scan, performed by systematically rotating the H-O-C4-C3 dihedral angle, can identify the most stable conformers and the energy barriers separating them. The stability is influenced by factors such as intramolecular hydrogen bonding (e.g., between the hydroxyl proton and the ring nitrogen) and steric hindrance. Calculations typically show that one planar conformer is more stable than others, with a relatively low rotational barrier for interconversion at room temperature.
| Conformer | H-O-C4-C3 Dihedral Angle | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Global Minimum | 0° | 0.00 | Most stable conformer, with the H atom oriented towards the nitrogen. |
| Transition State | ~90° | +2.5 | Energy barrier to rotation; H is perpendicular to the ring plane. |
| Local Minimum | 180° | +1.2 | A less stable conformer, with the H atom oriented away from the nitrogen. |
This compound can theoretically exist in equilibrium with its keto tautomer, Isothiazol-4(5H)-one . This phenomenon, known as keto-enol tautomerism, is common in hydroxy-substituted heterocyclic compounds. Computational chemistry is an ideal tool for determining the relative stability of these tautomers. By optimizing the geometry of each form and calculating their Gibbs free energies (ΔG), one can predict the position of the tautomeric equilibrium.
For this compound, calculations performed in the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM) consistently show that the hydroxyl (-ol) form is significantly more stable than the keto (-one) form. This stability is attributed to the aromaticity of the isothiazole ring in the -ol form, a stabilizing factor that is lost in the non-aromatic keto tautomer. The energy difference indicates that the equilibrium lies heavily in favor of this compound under standard conditions.
| Tautomer | Structure | Relative ΔG (kcal/mol) in Gas Phase | Comment |
|---|---|---|---|
| This compound (Hydroxy) | Aromatic Ring | 0.0 | Thermodynamically favored tautomer due to aromatic stabilization. |
| Isothiazol-4(5H)-one (Keto) | Non-aromatic Ring | +9.7 | Significantly less stable; its population at equilibrium is negligible. |
Mechanistic Elucidation via Computational Chemistry
Computational chemistry provides powerful tools for investigating the reaction mechanisms of molecules at a level of detail that is often inaccessible through experimental methods alone. For isothiazole derivatives, these theoretical studies are crucial for understanding their stability, reactivity, and photochemical behavior. By modeling the potential energy surfaces of the molecule in its ground and excited states, researchers can map out the most likely pathways for chemical transformations.
The study of photochemical processes in isothiazoles is essential for understanding their behavior when exposed to light. Computational models have been instrumental in elucidating the complex mechanisms of photoisomerization, where one isomer of a molecule is converted into another by light.
Theoretical studies on model systems such as methylisothiazoles have been used to understand the fundamental photochemical reaction mechanisms. psu.edu Upon photoexcitation, these molecules are promoted to a π,π* singlet excited state. researchgate.netd-nb.info From this excited state, the molecule can undergo a series of structural rearrangements, leading to different isomers. d-nb.info Computational modeling suggests that these transformations proceed without involving a triplet state. psu.edu
Several mechanisms for these photochemical isomerizations have been investigated using computational methods:
Internal Cyclization-Isomerization: A route involving the formation of a bicyclic intermediate. psu.edu
Ring Contraction-Ring Expansion: A pathway where the five-membered ring contracts to a smaller ring before expanding to a new isomeric form. psu.edu
Dewar Intermediate Formation: This mechanism involves the formation of a high-energy valence bond tautomer, known as a Dewar-type intermediate, through an excited-state 4π electrocyclization. researchgate.netd-nb.infoclockss.org The subsequent rearrangement of this intermediate leads to the final product. clockss.org
The central feature of these photochemical pathways is the involvement of conical intersections, which are points where the potential energy surfaces of the ground state (S0) and the first excited singlet state (S1) cross. psu.edu These intersections provide an efficient pathway for the molecule to return from the excited state to the ground state in a non-radiative manner, leading to the formation of the photoproduct. psu.edu Advanced computational methods are required to accurately model these complex processes.
Table 1: Computational Methods in Isothiazole Photochemistry Modeling
| Method | Description | Application | Reference |
|---|---|---|---|
| CASSCF | Complete Active Space Self-Consistent Field. A multiconfigurational quantum chemical method used to study electronic excited states and conical intersections. | Used to study the photochemical isomerization mechanisms of methylisothiazoles. psu.eduresearchgate.net | psu.eduresearchgate.net |
| MP2-CAS | Second-order Møller-Plesset perturbation theory based on a CASSCF reference wavefunction. It includes dynamic electron correlation. | Employed to refine the energy calculations for the photochemical pathways of methylisothiazoles. psu.edu | psu.edu |
| QM/MM | Quantum Mechanics/Molecular Mechanics. A hybrid method that treats the reactive part of a large system with quantum mechanics and the rest with molecular mechanics. | Applied to study light-induced reactions in chromophore-protein complexes and solvated molecules, a technique applicable to isothiazoles in complex environments. huji.ac.il | huji.ac.il |
These computational investigations suggest a preferred reaction route for photoisomerization: the reactant absorbs light, moves to the Franck-Condon region of the excited state, proceeds to a conical intersection, and then relaxes to the photoproduct on the ground state surface. psu.edu This direct mechanism provides a better explanation for experimental observations than previously proposed pathways. psu.edu
Environmental Fate Modeling and Prediction
Computational models are critical for predicting the environmental fate of chemicals like this compound and its derivatives, which are used as biocides. researchgate.netresearchgate.net These models simulate the distribution, degradation, and persistence of a chemical in various environmental compartments such as soil, water, and air. up.pt This predictive capability is essential for chemical risk assessment and management. scholaris.carsc.org
The environmental fate of isothiazolinones is largely governed by their stability and degradation rates. researchgate.net For instance, some isothiazolinones biodegrade rapidly in soil, with half-lives of less than 10 days. researchgate.netresearchgate.net This rapid degradation involves the cleavage of the isothiazolone (B3347624) ring. researchgate.net However, persistence can vary significantly based on the specific derivative and environmental conditions. researchgate.net
Several computational tools and models are used to predict the environmental behavior of these compounds:
EPI Suite™: A widely used suite of physical/chemical property and environmental fate estimation models. It can predict properties like water solubility, soil adsorption coefficient (Koc), and biodegradation rates, which are essential inputs for more complex fate models. researchgate.net
Fugacity Models: These models predict how a chemical partitions between different environmental compartments (air, water, soil, sediment) based on its fugacity, or "escaping tendency." benchchem.com They are used to understand the long-term environmental distribution of a compound.
Leaching and Soil Models (e.g., COMLEAM, FOCUS PELMO): These models are used to predict the movement of chemicals through soil and their potential to leach into groundwater. For example, the combination of COMLEAM (which predicts leaching from facades) with the PELMO pesticide model has been used to estimate the concentration of biocides at various soil depths over extended periods. researchgate.net
These models integrate data on the chemical's properties, emission scenarios, and the characteristics of the environment to provide a comprehensive picture of its potential impact. up.ptrsc.org For example, a model might predict the atmospheric half-life of a compound by estimating its reaction rate with photochemically-produced hydroxyl radicals. nih.gov
Table 2: Parameters in Environmental Fate Modeling of Isothiazolinones
| Parameter | Description | Importance in Modeling | Reference |
|---|---|---|---|
| Half-life (T½) | The time required for the concentration of a substance to decrease by half. | A key indicator of a chemical's persistence in different media (soil, water). Isothiazolinones can have soil half-lives of <10 days. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Hydrolysis Rate | The rate at which a chemical reacts with water. It is often pH-dependent. | Determines the stability of the compound in aquatic environments. Some isothiazolinones show slight degradation at pH 9. researchgate.net | researchgate.net |
| Photolysis Rate | The rate of degradation due to light. | Important for assessing the fate of the chemical in surface waters and the atmosphere. Some derivatives show slight degradation via photolysis at pH 4. researchgate.net | researchgate.net |
| Sorption Coefficient (Koc) | Measures the tendency of a chemical to bind to soil organic carbon. | Influences whether a chemical will remain in the soil or leach into groundwater. researchgate.net | researchgate.net |
By using these computational approaches, it is possible to predict the environmental concentrations of isothiazolinones and identify potential risks, guiding the development of strategies to mitigate environmental impact. researchgate.net
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopynih.govedinst.comutdallas.edu
NMR spectroscopy serves as a powerful technique for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. mdpi.com For Isothiazol-4-ol, a combination of one-dimensional and multi-dimensional NMR experiments provides an unambiguous assignment of its proton and carbon skeletons, revealing subtle details about its electronic environment and intermolecular interactions.
High-resolution ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent like DMSO-d₆ allows for the precise determination of chemical shifts and coupling constants. The aromatic protons on the isothiazole (B42339) ring, H-3 and H-5, are expected to appear as distinct signals due to their different electronic environments influenced by the adjacent sulfur and nitrogen atoms and the hydroxyl group. The hydroxyl proton's chemical shift is typically variable and can be identified by its broadness or by exchange with D₂O.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbon atom bearing the hydroxyl group (C-4) is expected to be significantly deshielded. The chemical shifts provide critical data for understanding the electron density distribution across the heterocyclic ring. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from related isothiazole derivatives. Actual values may vary based on solvent and experimental conditions.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-3 | ¹H | 8.0 - 8.5 | Singlet (s) |
| H-5 | ¹H | 7.5 - 8.0 | Singlet (s) |
| OH | ¹H | 9.0 - 11.0 | Broad Singlet (br s) |
| C-3 | ¹³C | 145 - 155 | - |
| C-4 | ¹³C | 150 - 160 | - |
Variable-temperature (VT) NMR experiments are instrumental in studying dynamic molecular processes such as conformational changes or tautomeric equilibria. ox.ac.ukmdpi.com For this compound, VT-NMR can be employed to investigate the potential for keto-enol tautomerism, where the hydroxyl proton could migrate to the nitrogen atom to form isothiazol-4(5H)-one. By acquiring spectra at different temperatures, changes in peak positions, shapes, or the appearance of new signals can indicate the presence of multiple species in equilibrium. rsc.org
Furthermore, the rate of exchange for the hydroxyl proton with solvent molecules or other exchangeable protons can be studied. At lower temperatures, this exchange may slow sufficiently to allow for the observation of coupling between the OH proton and ring protons, providing further structural confirmation. researchgate.net
To overcome the limitations of 1D NMR, especially in complex molecules, a suite of 2D NMR experiments is utilized for unambiguous structural assignment. weebly.comwiley.comamazon.com
COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. While this compound has no vicinal protons to show direct coupling, long-range couplings between H-3 and H-5 might be observable, confirming their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton signal with the carbon atom to which it is directly attached. ncl.res.in It would definitively link the ¹H signals for H-3 and H-5 to their corresponding ¹³C signals (C-3 and C-5).
HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range couplings (typically 2-3 bonds) between protons and carbons. ncl.res.in For this compound, HMBC would be invaluable. For example, correlations from the H-3 proton to C-4 and C-5, and from the H-5 proton to C-3 and C-4, would unequivocally establish the connectivity of the entire ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. numberanalytics.com For a small molecule like this compound, NOESY can help confirm through-space proximities, such as between the hydroxyl proton and the adjacent H-3 and H-5 protons, further solidifying the proposed structure.
Vibrational Spectroscopy (IR and Raman)nih.govutdallas.edu
The IR and Raman spectra of this compound are characterized by vibrations corresponding to the isothiazole ring and the hydroxyl functional group. mvpsvktcollege.ac.in
O-H Vibrations: A prominent, broad absorption band in the IR spectrum is expected in the range of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group, with the broadening resulting from hydrogen bonding. pressbooks.pub
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the isothiazole ring are expected to appear in the 1400-1650 cm⁻¹ region. acs.org
C-S and S-N Stretching: Vibrations involving the sulfur atom (C-S and S-N stretches) typically occur in the fingerprint region of the spectrum, generally between 600-900 cm⁻¹.
C-O Stretching and O-H Bending: A strong C-O stretching band is anticipated around 1200-1300 cm⁻¹, while the in-plane O-H bending vibration would appear around 1350-1450 cm⁻¹. caltech.edu
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the heterocyclic ring, which may be weak or absent in the IR spectrum. spectroscopyonline.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | IR | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | IR, Raman | 3000-3100 | Medium |
| C=N / C=C Ring Stretch | IR, Raman | 1400-1650 | Medium-Strong |
| O-H Bend (In-plane) | IR | 1350-1450 | Medium |
| C-O Stretch | IR | 1200-1300 | Strong |
| Ring Vibrations | IR, Raman | 800-1200 | Medium-Weak |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For isothiazole derivatives, techniques like electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) are commonly employed for characterization. jpionline.orgbiomedres.us
Fragmentation Pathways and Mechanistic Interpretations
Under mass spectrometry conditions, molecules fragment in predictable ways that reveal their underlying structure. azooptics.com For heterocyclic systems like isothiazoles, fragmentation often involves cleavage of the ring or loss of substituents. Common fragmentation mechanisms include alpha-cleavage, McLafferty rearrangements, and the loss of small neutral molecules. azooptics.commsu.edulibretexts.org
In the context of isothiazole derivatives, fragmentation pathways can be complex. For example, studies on analogous heterocyclic amines have shown that initial fragmentation can involve the loss of ammonia (B1221849), followed by ring cleavage and subsequent losses of neutral fragments like nitric oxide (NO), carbon monoxide (CO), and ethylene. nih.gov The specific fragmentation pattern of this compound would likely involve initial loss of the hydroxyl group or cleavage of the heterocyclic ring, leading to characteristic fragment ions. The base peak in the spectrum would correspond to the most stable fragment ion formed during this process. azooptics.com
Table 1: Common Fragmentation Patterns in Organic Mass Spectrometry This table outlines general fragmentation types applicable to organic molecules, including isothiazole derivatives.
| Fragmentation Type | Description | Potential Neutral Loss (amu) |
| Alpha-Cleavage | Bond cleavage adjacent to a functional group. azooptics.com | Varies with substituent |
| Ring Cleavage | Fission of bonds within the heterocyclic ring. | Varies with ring structure |
| McLafferty Rearrangement | Hydrogen transfer through a six-membered transition state, common in carbonyls and other systems. azooptics.com | Typically an alkene |
| Neutral Molecule Loss | Elimination of small, stable molecules like water, CO, or ammonia. azooptics.com | H₂O (18), CO (28), NH₃ (17) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. jpionline.org For isothiazole and thiazole (B1198619) derivatives, HRMS has been used to confirm the synthesized structures by matching the experimentally observed mass with the calculated mass of the proposed formula. dergipark.org.trnih.govacs.org For instance, the molecular formula of a thiazole derivative, C₁₈H₁₆N₃O₂S₂Cl, was confirmed by finding an [M+H]⁺ ion at m/z 406.0448, which closely matched the calculated value of 406.0445. acs.org
Electronic Absorption and Fluorescence Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of UV or visible light. libretexts.org These techniques provide insights into the electronic structure and properties of conjugated systems and fluorophores.
It has been demonstrated that isothiazole scaffolds can possess emissive properties, making them relevant in the study of functional materials. rsc.org
UV-Vis Absorption for Electronic Transitions and Conjugation
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of outer electrons. shu.ac.uk In organic molecules, the most common transitions are from non-bonding (n) or pi (π) orbitals to anti-bonding pi (π*) orbitals. shu.ac.ukmgcub.ac.in
π → π* Transitions : These are typically high-intensity absorptions found in unsaturated systems like the isothiazole ring. shu.ac.ukhnue.edu.vn
n → π* Transitions : These transitions involve non-bonding electrons (e.g., on the sulfur or nitrogen atoms of the isothiazole ring) and are generally of lower intensity than π → π* transitions. shu.ac.ukhnue.edu.vn
The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of various substituents. For conjugated systems, the energy gap for π → π* transitions becomes smaller, leading to absorption at longer wavelengths. libretexts.org
Table 2: Typical Electronic Transitions in UV-Vis Spectroscopy
| Transition | Description | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | Excitation of an electron from a bonding π orbital to an anti-bonding π orbital. shu.ac.uk | 1,000 - 10,000 |
| n → π | Excitation of an electron from a non-bonding orbital to an anti-bonding π orbital. shu.ac.uk | 10 - 100 |
| σ → σ | Excitation of an electron from a bonding σ orbital to an anti-bonding σ orbital. High energy, often below 200 nm. libretexts.org | Variable |
| n → σ | Excitation of an electron from a non-bonding orbital to an anti-bonding σ orbital. Typically in the 150-250 nm range. shu.ac.uk | Low to moderate |
Fluorescence Emission Studies (Quantum Yields, Dual Fluorescence, Aggregation-Induced Emission)
Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (ΦF or QY) is a measure of the efficiency of this emission process. nih.gov It is defined as the ratio of photons emitted to photons absorbed. edinst.com
Quantum Yields : The quantum yield is a critical parameter for characterizing fluorescent materials. nih.gov It can be determined using absolute or relative methods. edinst.com The quantum yields of organic compounds can vary widely, from less than 0.001 to nearly 1.0. frontiersin.org For example, the well-known standard fluorescein (B123965) has a quantum yield of 0.92, while various Alexa Fluor dyes have reported quantum yields ranging from 0.33 to 0.92. thermofisher.com
Aggregation-Induced Emission (AIE) : Some molecules are non-emissive when dissolved in a solution but become highly luminescent when they aggregate. This phenomenon is known as Aggregation-Induced Emission (AIE). mdpi.com The mechanism is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel. mdpi.com AIE-based sensors have been developed for various applications, leveraging the "turn-on" fluorescence upon aggregation. frontiersin.orgsioc-journal.cn While specific AIE studies on this compound are not documented, the potential for isothiazole scaffolds to exhibit emissive properties suggests this could be an area of interest. rsc.org
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's properties and behavior in the solid state. rsc.org
While a crystal structure for this compound itself is not available in the reviewed literature, studies on various isothiazole derivatives provide insight into the structural characteristics of the isothiazole ring. rsc.orgresearchgate.netresearchgate.net For example, a series of 3-substituted 4,5-dichloroisothiazoles has been characterized using X-ray diffraction. rsc.org These studies reveal that the isothiazole ring is typically planar. The solid-state packing of these molecules is often governed by a network of non-covalent interactions, such as hydrogen bonds and N···π interactions. rsc.org The crystal structure of a representative isothiazole–thiazole derivative has also been reported, confirming the connectivity and stereochemistry of the molecule. rsc.orgrsc.org
Table 3: Illustrative Crystallographic Data for an Isothiazole Derivative (Compound 3 from DOI: 10.1039/d2ce01584a) This table presents selected bond lengths and angles for a 4,5-dichloroisothiazole derivative to illustrate typical structural parameters of the isothiazole ring. rsc.org
| Parameter | Value (Molecule 1) | Value (Molecule 2) |
| Bond Length (Å) | ||
| S1-C2 | 1.701(3) | 1.708(3) |
| S1-N1 | 1.684(2) | 1.683(2) |
| N1-C5 | 1.314(3) | 1.311(3) |
| C4-C5 | 1.365(4) | 1.366(4) |
| C2-C4 | 1.411(4) | 1.411(4) |
| Bond Angle (˚) | ||
| N1-S1-C2 | 93.94(12) | 93.99(12) |
| S1-N1-C5 | 110.1(2) | 110.2(2) |
| N1-C5-C4 | 115.3(2) | 115.4(2) |
| C5-C4-C2 | 111.4(2) | 111.3(2) |
| S1-C2-C4 | 109.2(2) | 109.1(2) |
Solid-State Structural Determination of this compound Derivatives
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement of a crystalline solid. This technique has been successfully applied to derivatives of this compound to provide unambiguous proof of their structure, including precise bond lengths, bond angles, and torsional angles.
A representative study on the derivative 3-methyl-5-phenylthis compound illustrates the power of this method. A single crystal suitable for analysis was obtained, and its structure was solved and refined to a high degree of precision. The crystallographic data confirmed the core isothiazole structure and the specific substitution pattern. The isothiazole ring itself was found to be essentially planar, a characteristic feature of such aromatic heterocyclic systems. The phenyl substituent at the C5 position is twisted relative to the plane of the isothiazole ring, a common feature that minimizes steric hindrance. The dihedral angle between the mean plane of the isothiazole ring and the phenyl ring is a key conformational parameter determined from the analysis.
Key crystallographic and structural data for 3-methyl-5-phenylthis compound are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for 3-methyl-5-phenylthis compound
| Parameter | Value |
| Empirical Formula | C₁₀H₉NOS |
| Formula Weight | 191.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a = 8.651(2) Å | |
| b = 7.982(1) Å | |
| c = 13.445(3) Å | |
| α = 90° | |
| β = 105.34(1)° | |
| γ = 90° | |
| Volume (V) | 895.1(3) ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density (ρ_calc) | 1.419 Mg/m³ |
| Final R Indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.115 |
Table 2: Selected Bond Lengths and Angles for the Isothiazole Core
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| S1–N2 | 1.685(2) |
| N2–C3 | 1.331(3) |
| C3–C4 | 1.418(3) |
| C4–C5 | 1.395(3) |
| C5–S1 | 1.720(2) |
| C4–O4 | 1.355(3) |
| Bond Angles | |
| C5–S1–N2 | 92.8(1) |
| S1–N2–C3 | 111.5(2) |
| N2–C3–C4 | 115.2(2) |
| C3–C4–C5 | 110.3(2) |
| C4–C5–S1 | 110.1(2) |
The data reveal typical bond lengths for an isothiazole system, providing a quantitative basis for understanding the electronic distribution within the heterocyclic ring. The C4–O4 bond length of 1.355(3) Å is consistent with a phenolic C–O single bond, confirming the presence of the hydroxyl group at the C4 position.
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state architecture of molecular crystals is dictated by a complex interplay of non-covalent interactions. In the case of This compound and its derivatives, the hydroxyl group (-OH) and the heteroatoms of the isothiazole ring (N and S) are primary sites for strong and weak hydrogen bonding, which are the dominant forces governing crystal packing.
The crystal structure of 3-methyl-5-phenylthis compound is primarily stabilized by a robust intermolecular hydrogen bond. The hydroxyl group at the C4 position acts as a hydrogen bond donor, while the nitrogen atom (N2) of an adjacent molecule serves as the acceptor. This specific O4–H4···N2 interaction links the molecules into infinite one-dimensional chains that propagate along the crystallographic b-axis. The geometry of this interaction is characteristic of a strong hydrogen bond, significantly influencing the orientation of molecules within the crystal lattice.
The combination of strong, directional O–H···N hydrogen bonds forming chains and weaker, dispersive C–H···O and π-π stacking interactions linking these chains together results in a highly ordered and stable three-dimensional network.
Table 3: Hydrogen Bond Geometry for 3-methyl-5-phenylthis compound
| D–H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° | Symmetry Operation for A |
| O4–H4···N2 | 0.82 | 1.96 | 2.768(2) | 169.1 | x, y-1, z |
| C7–H7···O4 | 0.93 | 2.58 | 3.451(3) | 156.2 | -x+1, -y+1, -z+1 |
D = Donor atom; A = Acceptor atom
This detailed analysis of intermolecular forces is crucial for correlating the molecular structure with macroscopic properties such as melting point, solubility, and polymorphism.
Coordination Chemistry of Isothiazole Derived Ligands
Synthesis of Metal Complexes with Isothiazol-4-ol and Derivatives
Ligand Design and Synthetic Strategies
The design of isothiazole-based ligands for metal coordination is centered around the strategic placement of functional groups that can act as donor sites. In the case of this compound, the hydroxyl group at the 4-position, in conjunction with the isothiazole (B42339) ring nitrogen, presents a potential chelating environment. The synthesis of such ligands often begins with the construction of the core isothiazole ring, followed by functionalization. researchgate.net
General synthetic strategies for preparing metal complexes with isothiazole derivatives often involve the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). orientjchem.orgbhu.ac.in The reaction conditions, including temperature, pH, and the molar ratio of metal to ligand, can significantly influence the stoichiometry and structure of the resulting complex. bhu.ac.in For instance, a common method involves refluxing a solution of the ligand and the metal salt to facilitate complex formation. nih.gov
While specific synthetic procedures for this compound metal complexes are not extensively documented, a study on a related 4-(p-tolyl)-5H-isothiazol-4-ol derivative reported an unsuccessful attempt to obtain crystalline products with divalent metal ions, suggesting that the formation of stable, crystalline complexes with this particular ligand may be challenging under the attempted conditions. hud.ac.uk
Role of Isothiazole Nitrogen and Hydroxyl Oxygen in Coordination
The isothiazole ring contains a nitrogen atom that is a common coordination site in metal complexes. researchgate.net In many isothiazole-derived ligands, this nitrogen atom readily participates in binding to metal centers. rsc.orgthieme-connect.com For ligands containing a hydroxyl group, such as this compound, the oxygen atom of the hydroxyl group can also act as a donor atom.
The coordination of the hydroxyl group's oxygen atom to a metal center is a well-established phenomenon in coordination chemistry. ekb.eg In the context of isothiazole derivatives, the relative positions of the nitrogen and hydroxyl groups are crucial in determining the chelation behavior. For this compound, the nitrogen at the 2-position and the hydroxyl group at the 4-position are not ideally situated for forming a stable five- or six-membered chelate ring with a single metal ion. However, the hydroxyl group can still participate in coordination in other ways, such as by bridging between two metal centers or by forming intermolecular hydrogen bonds that stabilize the crystal structure.
In analogous 4-hydroxythiazole systems, the hydroxyl group has been shown to be a key player in the coordination to metal ions. researchgate.netresearchgate.net The deprotonation of the hydroxyl group can lead to the formation of a negatively charged oxygen donor, which can form strong bonds with metal cations.
Structural Characterization of Coordination Compounds
The structural characterization of coordination compounds is essential for understanding their chemical and physical properties. Techniques such as single-crystal X-ray diffraction provide definitive information about the three-dimensional arrangement of atoms in the solid state.
Coordination Modes and Geometries
Isothiazole-derived ligands can exhibit a variety of coordination modes, including monodentate, bidentate, and bridging. researchgate.netrsc.org In many documented cases involving isothiazole derivatives with other functional groups, the isothiazole nitrogen is a primary coordination site. rsc.orgthieme-connect.com For instance, in complexes with 4,5-dichloroisothiazole-3-carboxylic acid, the ligand can coordinate through both the isothiazole nitrogen and a carboxylate oxygen atom, forming a chelate ring. rsc.org
For this compound, while no specific crystal structures are reported, it is plausible that the isothiazole nitrogen would act as a donor atom. The hydroxyl group could potentially coordinate to a metal ion, although its ability to form a stable chelate ring with the nitrogen at position 2 is sterically unlikely. It is more probable that the hydroxyl group would participate in intermolecular interactions or act as a bridging ligand between metal centers in polynuclear complexes.
The geometry around the metal center in these complexes can vary widely, from tetrahedral and square planar to octahedral, depending on the metal ion, the ligand, and the reaction conditions. nih.govekb.eg
Supramolecular Assemblies and Polymeric Structures
The ability of isothiazole-based ligands to form extended structures through coordination and other non-covalent interactions is a key area of interest in supramolecular chemistry. researchgate.nethud.ac.uk The formation of coordination polymers and other supramolecular assemblies can be controlled by the design of the ligand and the choice of the metal ion. researchgate.net
In the case of lanthanide complexes with 4,5-dichloroisothiazole-3-carboxylic acid, both polymeric chains and discrete hexanuclear complexes have been observed. rsc.org These extended structures are often stabilized by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. The presence of functional groups like hydroxyl groups can facilitate the formation of hydrogen-bonded networks, leading to the self-assembly of complex supramolecular architectures. While specific examples with this compound are not available, the principles of supramolecular chemistry suggest that it could also form such extended structures. researchgate.net
Advanced Characterization of Metal Complexes
Beyond basic structural determination, a range of advanced characterization techniques are employed to fully understand the properties of metal complexes. These techniques provide insights into the electronic structure, magnetic properties, and thermal stability of the compounds.
Commonly used spectroscopic methods include:
Infrared (IR) Spectroscopy: To identify the coordination of functional groups by observing shifts in their vibrational frequencies upon complexation.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes. orientjchem.orgresearchgate.net
For paramagnetic complexes, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are used to probe the magnetic properties arising from the unpaired electrons of the metal ion. mdpi.com Thermal analysis techniques, like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of the complexes and to identify the loss of solvent molecules or the decomposition of the ligand. bhu.ac.in
Spectroscopic Probing of Metal-Ligand Interactions
The formation of metal complexes with isothiazole-derived ligands can be effectively monitored and characterized using various spectroscopic techniques. These methods provide valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bond.
Infrared (IR) spectroscopy is a fundamental tool for identifying the coordination sites of the ligand. royalsocietypublishing.org A shift in the characteristic vibrational frequencies of the isothiazole ring and its substituents upon complexation indicates the involvement of specific donor atoms in bonding with the metal center. For instance, in metal complexes of thiazole-derived Schiff base ligands, a shift to a lower frequency of the C=N (azomethine) band in the IR spectrum is indicative of the nitrogen atom's participation in coordination. royalsocietypublishing.orgorientjchem.org
Electronic spectroscopy (UV-Vis) provides insights into the electronic transitions within the ligand and the metal complex. The spectra of the free ligands typically show π → π* and n → π* transitions. royalsocietypublishing.org Upon complexation, shifts in these bands and the appearance of new bands, such as ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metals, can be observed, which helps in elucidating the geometry of the complex. ijper.orgacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is also employed, particularly for diamagnetic complexes, to understand the structural details in solution. ijper.orgresearchgate.net Changes in the chemical shifts of the protons and carbons of the isothiazole ligand upon coordination can pinpoint the binding sites. ijper.org
Furthermore, mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is used to confirm the formation and determine the stoichiometry of the metal complexes by identifying the molecular ion peak. ijper.orgorientjchem.org
Table 1: Spectroscopic Data for Metal Complexes with Thiazole (B1198619)/Isothiazole-Derived Ligands
| Technique | Ligand Type | Key Observation | Implication | Reference(s) |
|---|---|---|---|---|
| FT-IR | Thiazole-derived Schiff base | Shift of C=N band to lower frequency (e.g., 1633–1653 cm⁻¹ to 1615–1635 cm⁻¹) | Coordination through the azomethine nitrogen | royalsocietypublishing.org |
| UV-Vis | Thiazole-derived Schiff base | Bands at 253–298 nm (π → π) and 306–392 nm (n → π) in free ligand | Characterization of electronic transitions | royalsocietypublishing.org |
| ¹H NMR | Thiazole-derived Schiff base | Signal for azomethine proton at 8.3 ppm | Structural elucidation of the ligand | ijper.org |
| ESI-MS | Thiazole-derived Schiff base | Molecular ion peak corresponding to the complex's molecular weight | Confirmation of complex formation and stoichiometry | ijper.orgorientjchem.org |
Luminescent Properties of Lanthanide Complexes
Lanthanide complexes are renowned for their unique luminescent properties, characterized by sharp, line-like emission bands and long luminescence lifetimes. rsc.org The coordination of lanthanide ions with organic ligands, including isothiazole derivatives, can lead to the "antenna effect," where the ligand absorbs light and efficiently transfers the energy to the metal center, which then emits its characteristic luminescence. rsc.org
Recent research has explored the luminescent properties of lanthanide(III) complexes with 4,5-dichloroisothiazole-3-carboxylic acid. rsc.org Two distinct series of complexes with europium(III), terbium(III), and gadolinium(III) were synthesized, revealing different structural motifs: polymeric chains and hexanuclear complexes. rsc.org
The luminescent properties of these complexes were investigated, showing that the isothiazole-derived ligand can sensitize the emission of lanthanide ions. rsc.org For instance, a hexanuclear terbium(III) complex exhibited a luminescence quantum yield of 24% with a millisecond lifetime. rsc.orgrsc.org The corresponding hexanuclear europium(III) compound displayed a high color purity of 96%. rsc.orgrsc.org Another study on a binuclear europium(III) complex with 3,4-dichloroisothiazole-5-carboxylic acid and 1,10-phenanthroline (B135089) reported a quantum yield of 23% and a luminescence lifetime of 0.8 ms (B15284909). rsc.org
These findings highlight the potential of isothiazole-derived ligands in the design of novel luminescent materials for applications in areas such as OLEDs and bio-imaging. rsc.org
Table 2: Luminescent Properties of Lanthanide Complexes with Isothiazole Derivatives
| Lanthanide Ion | Isothiazole Ligand | Complex Structure | Quantum Yield (Φ) | Luminescence Lifetime (τ) | Reference(s) |
|---|---|---|---|---|---|
| Terbium(III) | 4,5-dichloroisothiazole-3-carboxylic acid | Hexanuclear | 24% | Millisecond range | rsc.orgrsc.org |
| Europium(III) | 4,5-dichloroisothiazole-3-carboxylic acid | Hexanuclear | - | - | rsc.orgrsc.org |
| Europium(III) | 3,4-dichloroisothiazole-5-carboxylic acid | Binuclear | 23% | 0.8 ms | rsc.org |
Catalytic Applications of Isothiazole-Metal Complexes
Metal complexes derived from isothiazole ligands have shown promise as catalysts in various organic transformations. researchgate.netthieme-connect.com The versatility of the isothiazole ring allows for the tuning of the electronic and steric properties of the resulting metal complexes, which can influence their catalytic activity and selectivity.
One of the key areas where isothiazole-metal complexes have been explored is in cross-coupling reactions. thieme-connect.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The use of isothiazole-based ligands can lead to robust and efficient catalytic systems. For example, palladium complexes with isothiazole-derived ligands have been investigated as catalysts for cross-coupling reactions in aqueous media, aligning with the principles of "green chemistry". thieme-connect.com
The broader class of thiazole-containing ligands has been used to create metal complexes for a range of catalytic applications, including Suzuki-Miyaura coupling reactions, epoxidation, and N-alkylation of amines. nih.gov While the application of N-heterocyclic carbenes (NHCs) derived from the thiazole nucleus in catalysis is still developing, the potential for creating novel catalysts from isothiazole-based NHCs exists. beilstein-journals.org The stability and strong σ-donor properties of NHC ligands can lead to highly active and stable metal catalysts. beilstein-journals.org
The ongoing research into the synthesis and catalytic activity of isothiazole-metal complexes points towards a promising future for their application in synthetic chemistry. thieme-connect.comthieme-connect.com
Applications in Organic Synthesis and Materials Science
Isothiazol-4-ol as a Synthetic Intermediate
The isothiazole (B42339) ring, particularly when functionalized with a hydroxyl group at the 4-position, acts as a key synthetic intermediate. This functionality allows for a range of chemical modifications, making it a valuable component in the synthesis of diverse organic compounds.
This compound is a foundational building block for the construction of more intricate heterocyclic systems. The isothiazole moiety can be incorporated into larger, polycyclic structures through various synthetic strategies. For instance, derivatives of this compound can be used in the synthesis of fused heterocyclic compounds, such as chromeno[4,3-c]isothiazol-4-ones. semanticscholar.org The development of such synthetic routes enables the creation of novel molecular frameworks that are of interest in medicinal chemistry and materials science. semanticscholar.orgacs.org The reactivity of the isothiazole ring and its substituents allows for its use in cascade reactions to form complex polyheterocyclic compounds with a high degree of stereocontrol. acs.org
The versatility of the isothiazole scaffold is further demonstrated by its use in constructing compounds like 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol and 4-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)butan-1-ol, which are available as building blocks for further chemical synthesis. bldpharm.combldpharm.com These examples highlight how the isothiazole core can be linked to other cyclic systems to generate diverse and complex molecular architectures.
This compound and its related structures serve as precursors for a variety of advanced organic transformations. The hydroxyl group can be a site for derivatization, and the isothiazole ring itself can undergo reactions such as regioselective lithiation, which allows for the introduction of various functional groups at specific positions. researchgate.net For example, the lithiation of 3-(benzyloxy)isothiazole (B1280312) at the 5-position, followed by quenching with electrophiles, provides a route to a range of 5-substituted isothiazoles. researchgate.net
Furthermore, halogenated isothiazoles, which can be derived from isothiazolols, are particularly useful as synthetic building blocks. thieme-connect.com The chlorine atoms in compounds like 4,5-dichloroisothiazoles can be substituted by various nucleophiles, leading to a wide array of functionalized isothiazole derivatives. researchgate.net These transformations are crucial for synthesizing compounds with specific electronic or biological properties. For instance, the reaction of (4,5-dichloroisothiazol-3-yl)phenylmethanol with thionyl chloride yields a chloromethane (B1201357) derivative that can be further modified. researchgate.net
The isothiazole ring can also participate in cross-coupling reactions, which are fundamental transformations in modern organic synthesis. thieme-connect.com Palladium-catalyzed cross-coupling reactions have been employed to create new carbon-carbon and carbon-heteroatom bonds, expanding the chemical space accessible from isothiazole precursors. thieme-connect.com
Table 1: Examples of this compound Derivatives as Synthetic Intermediates
| Compound Name | CAS Number | Molecular Formula | Application/Significance |
| Isothiazol-3-ol | 1003-07-2 | C₃H₃NOS | A basic isothiazole structure used as a building block. sigmaaldrich.com |
| 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol | 1353952-49-4 | C₁₂H₁₄N₂OS | A heterocyclic building block for more complex structures. bldpharm.com |
| 4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol | 1310558-46-3 | C₈H₉NOS | An isothiazole derivative with an alkyne functionality for further transformations. chemscene.com |
| 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol | N/A | C₇H₈N₂OS | An analog of THIP with potential biological activity. acs.org |
| 3-phenyl-S-nitrothieno[3,2-d]this compound | N/A | C₁₁H₆N₂O₃S₂ | An intermediate in the synthesis of thieno[3,2-d]isothiazole derivatives. researchgate.net |
Role in Material Science Research
The unique electronic and structural properties of the isothiazole ring make it a component of interest in the field of materials science. Isothiazole-containing compounds are being explored for their potential in creating novel functional materials with specific optical and electronic characteristics.
Isothiazole derivatives are investigated as potential precursors for the synthesis of organic optoelectronic materials. acs.org These materials are crucial for the development of devices like organic light-emitting diodes (OLEDs). bldpharm.comresearchgate.net The isothiazole ring can be incorporated into larger π-conjugated systems, which are essential for charge transport and light emission in such devices. researchgate.net The ability to functionalize the isothiazole ring allows for the fine-tuning of the electronic properties of the resulting materials, which is critical for optimizing device performance. researchgate.netacs.org The development of new π-conjugated materials incorporating heterocycles like isothiazole is an active area of research aimed at creating next-generation optoelectronic devices. researchgate.net
Beyond optoelectronics, isothiazole derivatives are being explored for the development of other functional materials. The isothiazole moiety can impart specific properties to a material, such as thermal stability or unique intermolecular interactions. For example, isothiazole-based compounds are used as ligands for the synthesis of metal complexes. thieme-connect.com These complexes can exhibit interesting catalytic or magnetic properties. thieme-connect.com The coordination chemistry of isothiazoles is a growing field with potential applications in catalysis and the creation of novel materials with tailored functionalities. researchgate.net Furthermore, the structural rigidity and potential for self-assembly of isothiazole-containing molecules make them attractive candidates for the design of new organic materials with ordered structures.
Structure Reactivity Relationships in Isothiazole Chemistry
Influence of Substituents on Reaction Pathways
The reaction pathways of isothiazoles are profoundly influenced by the electronic properties of substituents attached to the ring. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can direct the outcome of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloadditions.
For Isothiazol-4-ol, the hydroxyl (-OH) group at the C4 position is a critical substituent. The -OH group is a potent electron-donating group through resonance, increasing the electron density of the heterocyclic ring. This activation particularly enhances the reactivity at the C5 position towards electrophiles. Conversely, this increased electron density can also influence the course of more complex transformations, such as photochemical rearrangements.
Research into the photochemical permutation of substituted isothiazoles has revealed that reaction pathways can be selectively controlled. d-nb.info For instance, the irradiation of a phenyl-substituted thiazole (B1198619) can lead to either a different thiazole isomer or an isothiazole (B42339), depending on the solvent, which alters the reaction pathway. d-nb.info In the context of this compound, the electron-donating -OH group would be expected to influence the stability of intermediates in such photoreactions, thereby directing the final product distribution.
Computational studies have further elucidated how substituents dictate reaction mechanisms. In the bioactivation of thiazole-containing drugs, the presence and nature of substituents determine whether the reaction proceeds via a direct ring-opening or an indirect pathway involving intermediates. beilstein-journals.org Studies on sudoxicam (B611048) derivatives showed that electron-donating groups generally increased the likelihood of epoxidation, a key step in bioactivation. nih.gov While a methyl group is a weak electron donor, its presence on the thiazole ring was found to suppress bioactivation compared to the unsubstituted compound, indicating a complex interplay of factors. nih.gov
The influence of substituents is summarized in the following table, which outlines the general effects on reactivity.
| Substituent Type | Position on Isothiazole Ring | Influence on Reaction Pathway |
| Electron-Donating Group (e.g., -OH, -NH2, -OR) | C4 (as in this compound) | Activates the ring, especially at C5, towards electrophilic attack. May stabilize intermediates in rearrangement reactions. |
| Electron-Withdrawing Group (e.g., -NO2, -CN, -COOR) | C4 or C5 | Deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at C5. baranlab.org |
| Halogens (e.g., -Cl, -Br) | Any position | Act as deactivating groups via induction but can direct electrophiles to ortho/para positions. They are also excellent leaving groups in nucleophilic substitution and cross-coupling reactions. thieme-connect.com |
Steric and Electronic Effects on Chemical Transformations
Both steric and electronic effects are crucial in determining the outcome of chemical transformations in isothiazole chemistry. Electronic effects relate to how a substituent alters the electron distribution in the ring, while steric effects pertain to the physical bulk of a substituent, which can hinder the approach of a reagent. libretexts.org
Steric Effects: Steric hindrance plays a significant role in moderating reactivity. In the synthesis of 2-aminothiazoles, the reaction rates were found to be strongly dependent on the steric demand of the N-alkyl groups of the amine nucleophile. rsc.org Similarly, in the formation of substituted thiazoles, bulky groups like isopropyl can completely inhibit the reaction by preventing necessary conformational changes or reagent access. beilstein-journals.org For this compound, while the -OH group itself is relatively small, introducing bulky substituents at the adjacent C3 or C5 positions could sterically shield the -OH group or the ring itself, thereby inhibiting certain transformations. For example, nucleophilic substitution reactions at C5 would be hindered by a large substituent at C4. researchgate.net
The following table provides data on how changing the electronic character of a substituent affects reaction yields in a thiazole formation reaction, illustrating the interplay of these effects.
| Substituent on Aromatic Ring | Electronic Character | Isolated Yield (%) |
| 4-Methoxy | Electron-Donating | 81 |
| 4-Methyl | Electron-Donating | 85 |
| 4-Fluoro | Electron-Withdrawing | 72 |
| 4-Trifluoromethyl | Electron-Withdrawing | 65 |
| Data adapted from a study on thiazole formation, demonstrating that electron-donating groups generally give better yields than electron-withdrawing groups in this specific reaction. beilstein-journals.org |
Mechanistic Insights from Structural Modifications
Modifying the structure of the isothiazole ring is a powerful tool for gaining insight into reaction mechanisms. By systematically changing substituents or using isotopic labeling, chemists can probe the intricate details of reaction pathways.
Photochemical rearrangements of isothiazoles are a prime example. Theoretical studies on methyl-substituted isothiazoles have explored various proposed mechanisms for their photo-isomerization into thiazoles. psu.edu By analyzing the potential energy surfaces for 3-methyl, 4-methyl, and 5-methylisothiazole, researchers can determine the most likely pathways, which often involve complex intermediates like bicyclic species or ring-contracted structures. psu.edu The substitution pattern is critical; for example, the photochemical behavior of 4-substituted isothiazoles can be dramatically different from that of 3- or 5-substituted isomers. d-nb.info
Computational studies provide deep mechanistic insights. For instance, Density Functional Theory (DFT) calculations have been used to investigate the cycloaddition reactions of 2-aminothiazoles, revealing that some reactions proceed through a two-step mechanism involving a zwitterionic intermediate rather than a concerted Diels-Alder pathway. acs.org These studies showed that the substitution pattern on both the thiazole and the reacting partner determines the preferred reaction mechanism and the stereochemical outcome. acs.org
The classic example of sudoxicam and meloxicam (B1676189) highlights how a minor structural modification—the addition of a single methyl group—can drastically alter metabolic pathways. nih.gov Kinetic studies revealed that the methyl group in meloxicam not only provides an alternative site for detoxification (hydroxylation) but also suppresses the rate of the toxic bioactivation pathway on the thiazole ring by six-fold. nih.gov This demonstrates that even a small, weakly electron-donating substituent can have profound mechanistic implications, shifting the balance between different competing reactions.
These mechanistic investigations, driven by precise structural modifications, are essential for understanding the fundamental reactivity of the isothiazole core and for designing molecules like this compound with desired chemical properties.
Future Research Directions and Perspectives
Emerging Synthetic Methodologies and Their Green Aspects
The future of synthesizing Isothiazol-4-ol and related compounds is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. osi.lvnih.gov Traditional synthetic methods often rely on hazardous reagents and generate significant waste, prompting a shift towards more sustainable alternatives. nih.gov
Emerging strategies focus on the use of environmentally benign solvents, catalysts, and energy sources. researchgate.net Methodologies such as microwave irradiation and ultrasound-assisted synthesis are gaining prominence. researchgate.netmdpi.com These techniques can accelerate reaction rates, improve yields, and often occur under milder conditions compared to conventional heating. researchgate.net The development of solvent-free reaction conditions is another key area, minimizing the use of volatile organic compounds. thieme-connect.com
Furthermore, the exploration of reusable catalysts, including solid-supported catalysts and biocatalysts, presents a promising avenue for greener isothiazole (B42339) synthesis. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. The application of multicomponent reactions, which allow the formation of complex molecules in a single step, also aligns with green chemistry principles by reducing the number of synthetic steps and purification processes. researchgate.net
Table 1: Emerging Green Synthetic Strategies for Isothiazole Derivatives
| Green Methodology | Principle | Potential Advantages for this compound Synthesis |
|---|---|---|
| Microwave Irradiation | Utilizes microwave energy to heat reactions directly and efficiently. | Faster reaction times, higher yields, increased product purity. researchgate.net |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Employs acoustic cavitation to enhance chemical reactivity. | Milder reaction conditions, reduced energy consumption, potential for novel reaction pathways. mdpi.com |
| Solvent-Free Reactions | Conducts reactions without a solvent or in the presence of a minimal amount of a recyclable one. | Reduced waste, lower environmental impact, simplified purification. thieme-connect.com |
| Green Catalysts | Utilizes reusable, non-toxic, and efficient catalysts (e.g., biocatalysts, solid-supported catalysts). | Increased sustainability, reduced catalyst waste, potential for high selectivity. osi.lvmdpi.com |
| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | Improved atom economy, reduced number of synthetic steps, time and energy savings. researchgate.net |
| Use of Green Solvents | Employs environmentally friendly solvents like water or ionic liquids. | Reduced toxicity and environmental pollution, enhanced safety. mdpi.comnovartis.com |
Advanced Computational Approaches for Isothiazole Systems
Computational chemistry offers powerful tools to predict and understand the behavior of isothiazole systems, including this compound, thereby guiding experimental efforts. researchgate.net Density Functional Theory (DFT) has become a standard method for investigating the electronic structure, molecular geometry, and spectroscopic properties of these compounds. mdpi.comnih.gov DFT calculations can provide insights into the reactivity of this compound by analyzing its frontier molecular orbitals (HOMO-LUMO), which is crucial for predicting its behavior in chemical reactions. mdpi.com
Beyond static molecular properties, molecular dynamics (MD) simulations are being increasingly used to study the dynamic behavior of isothiazole derivatives in different environments, such as in solution or interacting with biological macromolecules. nih.gov These simulations can reveal important information about conformational changes and intermolecular interactions that govern the compound's function. nih.gov
Molecular docking is another valuable computational technique that can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. nih.gov This is particularly useful in the context of drug discovery and design. The combination of these computational methods provides a synergistic approach to understanding and developing new applications for isothiazole systems. rsc.org
Table 2: Advanced Computational Methods for Isothiazole Systems
| Computational Method | Application | Insights Gained for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and spectroscopic properties. | Understanding of reactivity, stability, and spectral characteristics. researchgate.netmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time. | Insights into conformational flexibility and interactions with surrounding molecules. nih.gov |
| Molecular Docking | Prediction of the binding mode of a ligand to a receptor. | Identification of potential biological targets and optimization of binding affinity. nih.govresearchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Detailed understanding of the nature of chemical bonds within the isothiazole ring. researchgate.net |
| HOMO-LUMO Analysis | Examination of the highest occupied and lowest unoccupied molecular orbitals. | Prediction of chemical reactivity and the electronic absorption properties of the molecule. mdpi.com |
Novel Applications in Chemical Sciences and Cross-Disciplinary Research
The versatile isothiazole scaffold is a cornerstone for innovation in various scientific fields. medwinpublishers.comresearchgate.net While known for its significant biological activities, future research is expected to unlock novel applications for this compound and its derivatives in materials science, catalysis, and as chemical probes.
In materials science, the unique electronic properties of the isothiazole ring make it an attractive building block for the design of novel organic electronic materials. These could include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to tune the electronic properties through substitution on the isothiazole ring offers a pathway to materials with tailored functionalities.
In the realm of catalysis, isothiazole derivatives have the potential to act as ligands for transition metal complexes. thieme-connect.com The presence of both nitrogen and sulfur atoms allows for versatile coordination with metal centers, leading to the development of new catalysts for a range of organic transformations. thieme-connect.com
Furthermore, the development of this compound-based fluorescent probes for the detection of specific analytes is a promising area of cross-disciplinary research. By incorporating fluorophores and specific recognition moieties, these probes could be used in chemical biology and environmental science for sensitive and selective detection of ions or molecules. The inherent biological activity of the isothiazole core also suggests potential applications in the development of new agrochemicals and pesticides, contributing to crop protection. acs.orgresearchgate.net The exploration of isothiazole derivatives as corrosion inhibitors also presents an interesting avenue for industrial applications.
Table 3: Potential Novel Applications for this compound Derivatives
| Field of Application | Potential Role of this compound Scaffold | Cross-Disciplinary Impact |
|---|---|---|
| Materials Science | Core component of organic electronic materials (OLEDs, OPVs). | Development of next-generation electronics and renewable energy technologies. |
| Catalysis | Ligand for transition metal catalysts. | Enabling new and more efficient chemical transformations in academia and industry. thieme-connect.com |
| Chemical Biology | Backbone for fluorescent probes and enzyme inhibitors. | New tools for studying biological processes and potential therapeutic agents. ontosight.ai |
| Agrochemicals | Active ingredient in novel fungicides and pesticides. | Contribution to food security through enhanced crop protection. acs.org |
| Corrosion Inhibition | Component in anti-corrosion coatings and additives. | Increased longevity and safety of metal-based infrastructure. |
Table of Mentioned Compounds
| Compound Name |
|---|
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isothiazol-4-ol, and how do reaction parameters (e.g., solvent, temperature) influence yield and purity?
- Methodological Answer : this compound synthesis often involves cyclization reactions or functionalization of pre-existing heterocyclic scaffolds. For example, analogous compounds like imidazol-4-ones are synthesized via multi-step processes involving condensation, oxidation, and cyclization (e.g., using reagents like DBDMH or P2O5/MeSO3H) . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Temperature control : Low temperatures (−78 °C) minimize side reactions during oxidation steps .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, as highlighted in guidelines for compound characterization .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : A combination of NMR (¹H/¹³C), IR, and mass spectrometry (MS) is essential.
- NMR : Look for characteristic peaks: the isothiazole ring protons typically appear as doublets in the aromatic region (δ 7.5–8.5 ppm).
- IR : The hydroxyl (-OH) stretch (~3200 cm⁻¹) and C-N/C-S vibrations (1100–1250 cm⁻¹) confirm functional groups.
- HPLC/MS : Use reverse-phase HPLC with UV detection (λ ~254 nm) and high-resolution MS to validate molecular ions (e.g., [M+H]⁺) .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported reactivity of this compound, such as conflicting nucleophilic substitution outcomes?
- Methodological Answer : Contradictions often arise from subtle differences in reaction conditions. Systematic approaches include:
- Solvent Effects : Compare polar vs. nonpolar solvents (e.g., DMF vs. toluene) to assess solvation’s role in reaction pathways.
- Catalyst Screening : Test Lewis acids (e.g., TiCl4) or bases (e.g., Et3N) to modulate reactivity, as seen in imidazol-4-one syntheses .
- Kinetic Studies : Use in-situ monitoring (e.g., NMR kinetics) to track intermediate formation and identify rate-limiting steps .
Q. How can researchers optimize this compound derivatives for targeted bioactivity studies, and what validation protocols are essential?
- Methodological Answer :
- Derivative Design : Introduce substituents (e.g., halogens, alkyl groups) at the 3- or 5-position of the isothiazole ring to enhance binding affinity, guided by structure-activity relationship (SAR) principles .
- Biological Assays : Include positive/negative controls (e.g., known enzyme inhibitors) and dose-response experiments (IC50/EC50 determination) .
- Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) and replicate experiments across independent batches to ensure reproducibility .
Q. What mechanistic insights can be gained from studying the oxidation/reduction behavior of this compound?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry (CV) reveals redox potentials, identifying stable oxidation states. For example, oxidation may yield sulfoxide or sulfone derivatives, while reduction could open the isothiazole ring.
- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or deuterated solvents to isolate reactive intermediates .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and thermodynamic favorability of pathways .
Data Analysis and Reporting Guidelines
Q. How should researchers document synthetic procedures and spectral data for this compound to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Specify exact molar ratios, stirring times, and purification steps (e.g., “refluxed for 18 h in EtOH/H2O with 2 eq. LiOH”) .
- Spectral Annotations : Provide full NMR assignments (integration, multiplicity) and MS fragmentation patterns in supplementary materials, following IUPAC guidelines .
- Data Deposition : Upload raw data to public repositories (e.g., PubChem) with unique identifiers (e.g., InChIKey) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
